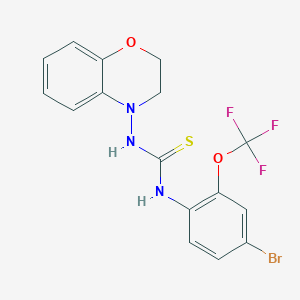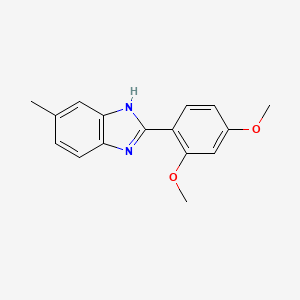
2-(2,4-dimethoxyphenyl)-5-methyl-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dimethoxyphenyl)-5-methyl-1H-benzimidazole is an organic compound belonging to the benzimidazole family. This compound is characterized by the presence of a benzimidazole core substituted with a 2,4-dimethoxyphenyl group and a methyl group. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethoxyphenyl)-5-methyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 2,4-dimethoxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid as a catalyst, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs.
化学反应分析
Types of Reactions
2-(2,4-Dimethoxyphenyl)-5-methyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydrobenzimidazole derivatives, and various substituted benzimidazoles, depending on the specific reaction conditions and reagents used.
科学研究应用
2-(2,4-Dimethoxyphenyl)-5-methyl-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-(2,4-dimethoxyphenyl)-5-methyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
Similar Compounds
- 2-(2,4-Dimethoxyphenyl)-1H-benzimidazole
- 5-Methyl-1H-benzimidazole
- 2,4-Dimethoxybenzylamine
Uniqueness
2-(2,4-Dimethoxyphenyl)-5-methyl-1H-benzimidazole is unique due to the presence of both the 2,4-dimethoxyphenyl group and the methyl group on the benzimidazole core. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
2-(2,4-dimethoxyphenyl)-6-methyl-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-10-4-7-13-14(8-10)18-16(17-13)12-6-5-11(19-2)9-15(12)20-3/h4-9H,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMVOTSFZUWIMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(C=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90877985 |
Source


|
| Record name | 2-(2,4-Dimethoxyphenyl)-5-methylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90877985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163192-66-3 |
Source


|
| Record name | 2-(2,4-Dimethoxyphenyl)-5-methylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90877985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
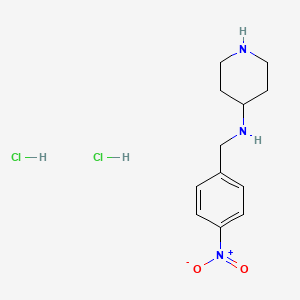
![5-(1H-indol-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2398285.png)


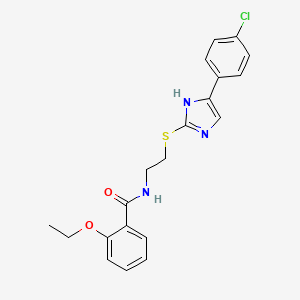
![Methyl 3-[(2-{1-methyl-2-[(4-nitrophenyl)sulfonyl]hydrazino}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2398289.png)
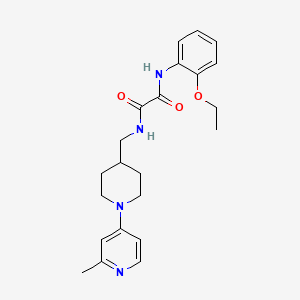
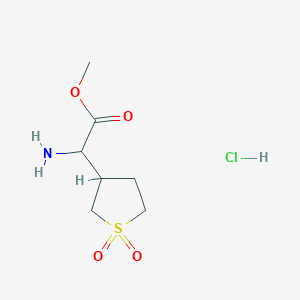
![3-Chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine](/img/structure/B2398295.png)
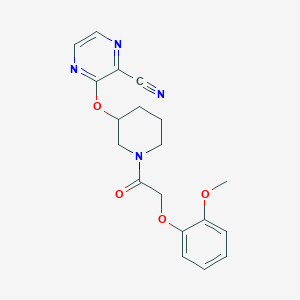
![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2398297.png)
![3-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one](/img/structure/B2398298.png)
